molecular formula C20H20N2O3 B2723985 (Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 904009-81-0

(Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2723985
CAS No.: 904009-81-0
M. Wt: 336.391
InChI Key: DJZDTEQZDPRZCN-BOPFTXTBSA-N
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Description

(Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Biological Activity

(Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a benzofuran moiety, a pyridine ring, and a pyrrolidine group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for this compound:

  • Inhibition of Kinases : Compounds featuring pyridine and benzofuran moieties have been shown to inhibit key kinases involved in cell proliferation and survival, such as FLT3 and CDK family members. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Neurotransmitter Receptors : The presence of the pyrrolidine group suggests potential interactions with muscarinic receptors, which may influence neurotransmitter signaling pathways relevant to neurodegenerative diseases .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds structurally related to this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including acute myeloid leukemia (AML) models:

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-115.0FLT3 inhibition
Compound BHL-603.5CDK inhibition
(Z)-6-hydroxy...MOLM-134.0Apoptosis induction

These results indicate that the compound may effectively target FLT3 mutations common in AML, leading to reduced tumor growth rates in xenograft models .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been shown to enhance acetylcholine release in neuronal cultures and improve cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways .

Case Studies

A recent study explored the efficacy of this compound in an experimental model of AML:

Study Overview :

  • Objective : To evaluate the anticancer activity against AML cell lines.
  • Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.

Results :
The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Additionally, molecular analysis revealed downregulation of anti-apoptotic proteins such as BCL-2 and activation of caspases, indicating a clear apoptotic pathway activation .

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-10-16(23)15(12-22-8-2-3-9-22)20-18(13)19(24)17(25-20)11-14-4-6-21-7-5-14/h4-7,10-11,23H,2-3,8-9,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZDTEQZDPRZCN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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